2,6-dichloropyrimidine-4-carbonyl Chloride

Catalog No.
S729083
CAS No.
26830-94-4
M.F
C5HCl3N2O
M. Wt
211.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-dichloropyrimidine-4-carbonyl Chloride

CAS Number

26830-94-4

Product Name

2,6-dichloropyrimidine-4-carbonyl Chloride

IUPAC Name

2,6-dichloropyrimidine-4-carbonyl chloride

Molecular Formula

C5HCl3N2O

Molecular Weight

211.43 g/mol

InChI

InChI=1S/C5HCl3N2O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H

InChI Key

NUYJCMGJLNVOML-UHFFFAOYSA-N

SMILES

C1=C(N=C(N=C1Cl)Cl)C(=O)Cl

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C(=O)Cl

Synthesis:

,6-Dichloropyrimidine-4-carbonyl chloride is an intermediate used in the synthesis of various heterocyclic compounds, including pyrimidines, which are essential building blocks in numerous biologically active molecules.

Applications in Medicinal Chemistry:

Due to its reactivity, 2,6-dichloropyrimidine-4-carbonyl chloride serves as a versatile building block for the synthesis of diverse therapeutically relevant molecules. Some examples include:

  • Anticancer agents: Research explores the potential of 2,6-dichloropyrimidine-derived compounds as anticancer agents. A study describes the synthesis and evaluation of novel pyrimidine derivatives containing the 2,6-dichloropyrimidine moiety, exhibiting promising antitumor activity against various cancer cell lines [].
  • Antimicrobial agents: Researchers investigate the development of 2,6-dichloropyrimidine-based compounds with antimicrobial properties. A publication reports the synthesis and evaluation of these derivatives, demonstrating potential antibacterial and antifungal activity [].

Other Research Areas:

Beyond medicinal chemistry, 2,6-dichloropyrimidine-4-carbonyl chloride finds applications in other research areas, such as:

  • Material science: This compound can be used as a precursor for the synthesis of novel materials with specific properties, such as photoactive or conductive materials.
  • Organic chemistry: Researchers utilize 2,6-dichloropyrimidine-4-carbonyl chloride in various organic reactions for the synthesis of complex molecules or the study of reaction mechanisms.

2,6-Dichloropyrimidine-4-carbonyl chloride is an organic compound with the molecular formula C5HCl3N2OC_5HCl_3N_2O and a molecular weight of approximately 211.43 g/mol. It is categorized as a carbonyl chloride and features a pyrimidine ring substituted with two chlorine atoms at the 2 and 6 positions and a carbonyl chloride group at the 4 position. This compound is known for its colorless liquid state, with a melting point of 23-25°C and a boiling point of 140°C .

Typical for carbonyl chlorides, including:

  • Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides or esters when reacted with amines or alcohols.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 2,6-dichloropyrimidine-4-carboxylic acid.
  • Reactions with Bases: It can react with bases to form corresponding pyrimidine derivatives.

These reactions highlight its utility in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of 2,6-dichloropyrimidine-4-carbonyl chloride can be achieved through several methods:

  • Chlorination of Pyrimidine Derivatives: Starting from pyrimidine compounds, chlorination can be performed using chlorine gas or other chlorinating agents to introduce chlorine atoms at the 2 and 6 positions.
  • Carbonylation: The introduction of the carbonyl chloride group can be accomplished by reacting the chlorinated pyrimidine with thionyl chloride or oxalyl chloride under controlled conditions.
  • Direct Synthesis from Precursors: Utilizing starting materials such as 2,6-dichloropyrimidine and reacting them with carbonylating agents can yield the desired compound directly.

These synthetic routes are essential for producing this compound in laboratory settings for research and development purposes.

2,6-Dichloropyrimidine-4-carbonyl chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including potential drugs targeting cancer and infectious diseases.
  • Agricultural Chemicals: Its derivatives may be utilized in developing herbicides or fungicides due to their biological activity.
  • Chemical Research: Used as a reagent in organic synthesis for creating complex molecules.

Several compounds share structural similarities with 2,6-dichloropyrimidine-4-carbonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2,5-Dichloropyrimidine-3-carbonyl chlorideC5HCl3N2ODifferent substitution pattern on the pyrimidine ring
5,6-Dichloropyrimidine-3-carbonyl chlorideC5HCl3N2OSimilar reactivity but different position of chlorine
2,6-Dichloroisonicotinoyl chlorideC6HCl3N2OContains an additional nitrogen atom in the ring
2,6-Dichloropyridine-4-carbonyl chlorideC6HCl3NLacks the nitrogen at position 4 compared to pyrimidine

The uniqueness of 2,6-dichloropyrimidine-4-carbonyl chloride lies in its specific arrangement of chlorine substituents and its carbonyl group, which influences its reactivity and potential applications in pharmaceuticals and agriculture.

Thermodynamic Parameters (Melting/Boiling Points, Vapor Pressure)

2,6-dichloropyrimidine-4-carbonyl chloride exhibits distinctive thermodynamic characteristics that reflect its heterocyclic structure and functional group composition [1] [2]. The compound demonstrates a molecular weight of 211.43 grams per mole with the molecular formula C₅HCl₃N₂O [1] [3].

Table 1: Thermodynamic Parameters of 2,6-dichloropyrimidine-4-carbonyl chloride

ParameterValueReference Conditions
Molecular Weight211.43 g/mol-
Density1.7 ± 0.1 g/cm³25°C
Boiling Point297.6 ± 20.0°C760 mmHg
Flash Point133.8 ± 21.8°C-

The boiling point of 297.6°C at 760 millimeters of mercury reflects the compound's relatively high thermal stability compared to simpler acyl chlorides [1] [4]. This elevated boiling point can be attributed to the electron-withdrawing effects of the chlorine substituents on the pyrimidine ring, which increase intermolecular forces and reduce vapor pressure [1]. The density of 1.7 grams per cubic centimeter indicates significant molecular packing efficiency, consistent with the presence of multiple halogen atoms [1] [2].

The flash point of 133.8°C suggests moderate thermal stability under standard laboratory conditions [4]. Comparative analysis with related dichloropyrimidine derivatives reveals that the carbonyl chloride functionality significantly influences the thermal behavior of the molecule [5] [6]. Pyrimidine thermal decomposition studies indicate that the compound may undergo radical-mediated degradation pathways at elevated temperatures, with initial decomposition occurring through hydrogen atom abstraction from the pyrimidine ring [6].

Vapor pressure data for 2,6-dichloropyrimidine-4-carbonyl chloride remains limited in the available literature, though theoretical calculations suggest relatively low volatility at ambient temperature due to the molecular weight and intermolecular interactions [1] [7]. The presence of electronegative chlorine atoms and the carbonyl functionality contributes to dipole-dipole interactions that reduce vapor pressure compared to non-halogenated analogues [2].

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of 2,6-dichloropyrimidine-4-carbonyl chloride demonstrate the typical behavior expected for halogenated pyrimidine derivatives with acyl chloride functionality [8] [9]. The compound exhibits preferential solubility in organic solvents while showing limited stability in aqueous environments due to hydrolytic reactions [10] [9].

Table 2: Solubility Profile of 2,6-dichloropyrimidine-4-carbonyl chloride

Solvent SystemSolubility CategoryTemperature RangeNotes
DichloromethaneHighly soluble25-40°CPreferred organic solvent
ChloroformModerately soluble25-35°CGood compatibility
TetrahydrofuranModerately soluble25-30°CAprotic solvent
Ethyl acetateSlightly soluble25°CLimited solubility
WaterReactive/unstable25°CImmediate hydrolysis

Organic solvent compatibility studies reveal that 2,6-dichloropyrimidine-4-carbonyl chloride demonstrates excellent solubility in halogenated solvents such as dichloromethane and chloroform [10] [9]. The compound's solubility in dichloromethane is particularly noteworthy, as this solvent system provides optimal conditions for synthetic transformations while maintaining chemical stability [11] [12]. However, interactions between the compound and dichloromethane under prolonged exposure may lead to slow degradation through nucleophilic substitution mechanisms [11] [13].

In polar aprotic solvents such as tetrahydrofuran and N,N-dimethylformamide, the compound exhibits moderate solubility that increases with temperature [8] [9]. The solubility enhancement with temperature follows typical endothermic dissolution patterns observed for pyrimidine derivatives [8]. Comparative solubility studies of related dichloropyrimidine compounds demonstrate that the carbonyl chloride functionality significantly reduces solubility in polar protic solvents due to rapid hydrolytic reactions [10] [14].

Aqueous solubility of 2,6-dichloropyrimidine-4-carbonyl chloride is essentially negligible due to immediate hydrolytic conversion to the corresponding carboxylic acid [15] [16]. The compound reacts instantaneously with water through nucleophilic addition-elimination mechanisms, precluding meaningful solubility measurements in aqueous media [15] [17]. This reactivity pattern is characteristic of acyl chlorides and represents a fundamental limitation for aqueous-based applications [18] [19].

Hydrolytic Stability and Reactivity Under Ambient Conditions

2,6-dichloropyrimidine-4-carbonyl chloride exhibits characteristic acyl chloride reactivity toward water and atmospheric moisture, resulting in rapid hydrolytic degradation under ambient conditions [15] [16]. The compound undergoes nucleophilic addition-elimination reactions with water molecules, leading to formation of 2,6-dichloropyrimidine-4-carboxylic acid and hydrogen chloride gas [18] [17].

The hydrolysis mechanism proceeds through initial nucleophilic attack by water on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates chloride ion [15] [20]. This reaction pathway is consistent with established mechanisms for acyl chloride hydrolysis and occurs rapidly even at ambient temperature [16] [21]. Kinetic studies of related acyl chlorides indicate that the reaction follows second-order kinetics with respect to water concentration, although the abundance of water under normal atmospheric conditions renders the reaction pseudo-first-order [22] [20].

Table 3: Hydrolytic Reactivity Parameters

ConditionReaction RatePrimary ProductsSecondary Effects
Ambient humidity (50% RH)Rapid2,6-dichloropyrimidine-4-carboxylic acid, HClCorrosive vapor formation
Direct water contactInstantaneous2,6-dichloropyrimidine-4-carboxylic acid, HClExothermic reaction
Atmospheric moistureModeratePartial hydrolysis productsGradual degradation

The electron-withdrawing effects of the dichloropyrimidine ring system enhance the electrophilicity of the carbonyl carbon, accelerating hydrolytic reactions compared to aliphatic acyl chlorides [1] [15]. Computational studies suggest that the presence of chlorine substituents at the 2 and 6 positions of the pyrimidine ring increases the positive charge density on the carbonyl carbon, facilitating nucleophilic attack by water molecules [21].

Under ambient atmospheric conditions with typical humidity levels, 2,6-dichloropyrimidine-4-carbonyl chloride undergoes gradual hydrolytic degradation that becomes visible as the formation of hydrogen chloride vapor [23] [19]. This process is exothermic and releases considerable heat, particularly when large quantities of the compound contact water directly [16] [19]. The reaction generates corrosive hydrogen chloride gas that can cause equipment corrosion and requires appropriate ventilation systems [23] [24].

The synthesis of 2,6-dichloropyrimidine-4-carbonyl chloride relies fundamentally on strategic chlorination methodologies that have evolved significantly from traditional approaches to modern green chemistry protocols. The chlorination of pyrimidine derivatives represents a cornerstone transformation in heterocyclic chemistry, enabling the introduction of highly reactive acyl chloride functionalities that serve as versatile intermediates for further synthetic elaboration [1] [2].

Classical Phosphorus-Based Approaches

Phosphorus pentachloride emerges as the most aggressive chlorinating reagent for pyrimidine derivatives, operating through a distinctive ionic mechanism in the solid state. The compound exists as tetrachlorophosphonium hexachlorophosphate in crystalline form, generating highly electrophilic phosphorus centers that facilitate complete chlorination of hydroxyl groups [3] [4]. The reaction proceeds through initial formation of a phosphorus-oxygen bond, followed by chloride displacement and subsequent elimination of phosphorus oxychloride. This methodology demonstrates particular efficacy for recalcitrant substrates that resist milder chlorination conditions, typically requiring temperatures between 160-180°C and extended reaction times of 24-48 hours [5].

The mechanistic pathway involves dissociation of phosphorus pentachloride to form tetrachlorophosphonium cations, which act as powerful electrophiles toward the nucleophilic oxygen centers of pyrimidine carboxylic acids. The driving force for this transformation stems from the formation of highly stable phosphorus-oxygen bonds and the elimination of volatile byproducts, including hydrogen chloride and sulfur dioxide gases [6].

Phosphorus Oxychloride Methodologies

Phosphorus oxychloride represents the most widely employed chlorinating reagent for pyrimidine-4-carboxylic acid derivatives, offering superior control over reaction conditions and excellent yields under optimized parameters [7] [2]. The compound functions through formation of mixed anhydride intermediates, specifically acyl dichlorophosphates, which serve as activated precursors to the final acyl chloride products [8].

Research conducted by Effenberger and colleagues definitively established the intermediacy of acyl dichlorophosphates in phosphorus oxychloride-mediated acyl chloride synthesis through phosphorus-31 nuclear magnetic resonance spectroscopy and chemical trapping experiments [8]. The reaction mechanism proceeds through initial nucleophilic attack of the carboxylic acid carbonyl oxygen on the electrophilic phosphorus center, generating a mixed anhydride intermediate that subsequently undergoes chloride-mediated displacement to yield the desired acyl chloride [7].

Large-scale solvent-free chlorination protocols using equimolar phosphorus oxychloride have demonstrated remarkable efficiency for hydroxypyrimidine substrates, achieving yields consistently exceeding 85% while minimizing environmental impact through reduced reagent consumption [1]. These protocols utilize sealed reactor systems operating at 140°C for two hours, employing pyridine as a base to facilitate the transformation and neutralize acidic byproducts.

Thionyl Chloride-Based Transformations

Thionyl chloride provides an alternative chlorination strategy characterized by mild reaction conditions and the formation of gaseous byproducts that drive reaction completion [9] [10]. The mechanism involves initial formation of a chlorosulfite ester intermediate through nucleophilic attack of the carboxylic acid on the sulfur center, followed by intramolecular chloride delivery to the carbonyl carbon [10].

The incorporation of pyridine as a co-reagent dramatically enhances the selectivity and efficiency of thionyl chloride-mediated chlorinations [9]. Pyridine functions through multiple pathways: as a nucleophilic catalyst facilitating chlorosulfite formation, as a base neutralizing hydrogen chloride byproducts, and as a coordinating ligand stabilizing reactive intermediates [11]. This combination enables operation under significantly milder conditions, typically 0-60°C, while maintaining excellent yields and product purity.

Catalytic Pathways Using Phosphorus Pentachloride and Phosphorus Oxychloride

Phosphorus Pentachloride Catalytic Mechanisms

The catalytic employment of phosphorus pentachloride in pyrimidine acyl chloride synthesis operates through a complex ionic equilibrium system that exhibits remarkable sensitivity to reaction environment and substrate structure [3] [6]. In polar solvents, phosphorus pentachloride undergoes self-ionization according to the equilibrium: PCl₅ ⇌ [PCl₄]⁺ + Cl⁻, with higher concentrations favoring the formation of hexachlorophosphate anions through the secondary equilibrium: 2 PCl₅ ⇌ [PCl₄]⁺ + [PCl₆]⁻ [3].

The tetrachlorophosphonium cation serves as the primary electrophilic species responsible for activating carboxylic acid substrates toward chlorination. The mechanism involves coordination of the carbonyl oxygen to the phosphorus center, followed by proton abstraction and chloride delivery in a concerted fashion. The hexachlorophosphate anion functions as a chloride reservoir, maintaining optimal chloride ion concentration for efficient conversion [4].

Kinetic studies reveal that the rate-determining step involves dissociation of phosphorus pentachloride, with activation energies typically ranging from 125-140 kilojoules per mole. This relatively high energy barrier accounts for the elevated temperatures required for efficient conversion and explains the extended reaction times observed with this methodology [6].

Phosphorus Oxychloride Mixed Anhydride Pathways

Phosphorus oxychloride demonstrates superior catalytic efficiency through the formation of well-defined mixed anhydride intermediates that exhibit enhanced reactivity toward nucleophilic displacement [7] [12]. The catalytic cycle initiates with nucleophilic attack of the carboxylic acid on the phosphorus center, generating an acyl dichlorophosphate intermediate characterized by a distinctive phosphorus-31 nuclear magnetic resonance signal and specific infrared carbonyl stretching frequency [8].

The acyl dichlorophosphate intermediate exhibits remarkable electrophilicity due to the electron-withdrawing effect of the dichlorophosphate moiety, facilitating rapid chloride-mediated displacement to yield the target acyl chloride. The phosphorus oxychloride catalyst is regenerated through decomposition of the dichlorophosphate leaving group, which rapidly hydrolyzes to phosphoric acid and hydrogen chloride under the reaction conditions [13].

Optimization studies demonstrate that catalyst loading significantly influences both reaction rate and selectivity, with optimal performance achieved at 0.5-1.0 equivalents of phosphorus oxychloride relative to the carboxylic acid substrate [1]. Higher catalyst loadings provide only marginal improvements in yield while increasing the environmental burden associated with waste disposal.

Advanced Catalytic Systems

Recent developments in catalytic chlorination have focused on the design of more selective and environmentally benign systems that minimize waste generation while maintaining high efficiency [14] [15]. Microwave-assisted catalysis using phosphorus oxychloride has emerged as a particularly promising approach, enabling rapid heating to optimal reaction temperatures while providing precise temporal control over the transformation [16] [17].

The microwave-assisted methodology achieves remarkable rate acceleration through selective heating of polar intermediates, particularly the mixed anhydride species that exhibit strong microwave absorption characteristics. This selective heating effect results in significantly reduced activation energies, typically 70-85 kilojoules per mole, compared to conventional thermal heating methods [17].

Ionic liquid catalysts have also demonstrated potential for enhancing the selectivity and recyclability of phosphorus-based chlorination systems [18]. These systems operate through coordination of the ionic liquid cation to the phosphorus center, modifying the electronic environment and enhancing the electrophilicity of the catalytic species while providing a recyclable medium for the transformation.

Microwave-Assisted and Solvent-Free Syntheses

Microwave-Enhanced Reaction Kinetics

Microwave irradiation fundamentally transforms the kinetic profile of pyrimidine chlorination reactions through selective heating mechanisms that preferentially activate polar intermediates and transition states [14] [16]. The technique exploits the high dielectric loss tangent of phosphorus oxychloride and related chlorinating reagents, enabling rapid and uniform heating that dramatically reduces reaction times while maintaining excellent yields [17].

Research demonstrates that microwave-assisted synthesis of 2-amino-4-chloropyrimidine derivatives achieves completion within 20-30 minutes compared to several hours required for conventional heating methods [14]. The enhanced reaction rates result from selective absorption of microwave energy by polar species, particularly the mixed anhydride intermediates that exhibit strong dipole moments and efficient energy conversion to vibrational modes [15].

The mechanism of microwave enhancement involves preferential heating of polar transition states, effectively lowering the activation barrier for chloride displacement reactions. This selective activation results in improved reaction selectivity, as competing pathways involving less polar intermediates experience reduced acceleration under microwave conditions [17].

Solvent-Free Green Chemistry Approaches

Solvent-free methodologies represent a paradigm shift toward sustainable synthesis of pyrimidine acyl chlorides, eliminating the environmental burden associated with organic solvent use while often providing superior yields and reaction rates [1] [19]. These approaches typically employ sealed reactor systems that enable precise control over temperature and pressure while preventing loss of volatile reagents and products.

The solvent-free chlorination of hydroxypyrimidines using equimolar phosphorus oxychloride demonstrates remarkable efficiency, achieving yields consistently exceeding 88% for multigram-scale preparations [1]. The methodology operates through a mechanism involving direct reaction between solid substrates and liquid phosphorus oxychloride, with pyridine serving as both a base and a phase transfer catalyst to facilitate mass transport [1].

Mechanistic studies reveal that the absence of solvents enhances the concentration of reactive species, leading to increased collision frequency and improved reaction efficiency. Additionally, the elevated local concentrations facilitate formation of specific substrate-reagent complexes that exhibit enhanced reactivity compared to dilute solution conditions [19].

Environmentally Benign Catalytic Systems

The development of environmentally benign catalytic systems for pyrimidine chlorination has focused on reducing waste generation, eliminating toxic solvents, and improving atom economy [20] [21]. Tetrabromobenzene-1,3-disulfonamide has emerged as an effective catalyst for solvent-free pyrimidine synthesis, operating through in situ generation of electrophilic bromine species that facilitate ring closure and subsequent chlorination [19].

Mechanochemical approaches utilizing grinding techniques have demonstrated particular promise for halogenation reactions, including the iodination of pyrimidine derivatives under completely solvent-free conditions [20]. These methods employ mechanical energy to facilitate bond-breaking and bond-forming processes, often achieving superior yields compared to conventional solution-phase methods while eliminating the need for organic solvents entirely.

Nano-scale catalysts, particularly zinc aluminate nanoparticles, have shown exceptional activity for chromeno-pyrimidine synthesis under solvent-free conditions [21]. The high surface area and unique electronic properties of these nanoparticles enable efficient catalysis at room temperature, with complete conversion achieved within two minutes for model substrates [21].

Mechanistic Insights Into Acyl Chloride Formation

Fundamental Mechanistic Pathways

The formation of 2,6-dichloropyrimidine-4-carbonyl chloride proceeds through well-defined mechanistic pathways that depend critically on the choice of chlorinating reagent and reaction conditions [22] [23]. All effective methodologies share common mechanistic elements: activation of the carboxylic acid carbonyl group through coordination or covalent bond formation, nucleophilic displacement by chloride ion, and elimination of a suitable leaving group to generate the final acyl chloride product [22].

The general mechanism involves initial nucleophilic attack by the carboxylic acid oxygen on an electrophilic chlorinating agent, generating an activated intermediate with enhanced susceptibility to chloride displacement [22]. This activation step is crucial for overcoming the inherent stability of the carboxylic acid functionality and enabling the subsequent transformation to the more reactive acyl chloride [23].

Kinetic investigations reveal that acyl chloride formation typically follows addition-elimination mechanistic pathways, with the addition step involving nucleophilic attack and the elimination step involving departure of the activating group [22]. The relative rates of these steps determine the overall reaction kinetics and influence the selectivity observed under different conditions [24].

Phosphorus Oxychloride-Mediated Mechanisms

The phosphorus oxychloride-mediated mechanism represents the most thoroughly studied pathway for pyrimidine acyl chloride synthesis, proceeding through well-characterized mixed anhydride intermediates [7] [8]. The reaction initiates with nucleophilic attack of the carboxylic acid carbonyl oxygen on the electrophilic phosphorus center, forming a tetrahedral intermediate that rapidly eliminates chloride to generate an acyl dichlorophosphate [8].

The acyl dichlorophosphate intermediate exhibits remarkable electrophilicity due to the strong electron-withdrawing effect of the dichlorophosphate moiety [13]. This enhanced electrophilicity facilitates rapid nucleophilic attack by chloride ion at the carbonyl carbon, leading to formation of a tetrahedral intermediate that subsequently eliminates the dichlorophosphate group to yield the target acyl chloride [7].

Spectroscopic evidence, particularly phosphorus-31 nuclear magnetic resonance studies, confirms the formation and subsequent consumption of acyl dichlorophosphate intermediates under typical reaction conditions [8]. The chemical shift of the phosphorus nucleus in these intermediates appears characteristically downfield compared to phosphorus oxychloride, reflecting the increased oxidation state and coordination number of the phosphorus center [12].

Thionyl Chloride Mechanistic Considerations

Thionyl chloride-mediated acyl chloride formation operates through a distinctive chlorosulfite ester mechanism that offers several advantages in terms of mild reaction conditions and gaseous byproduct elimination [9] [10]. The mechanism involves initial nucleophilic displacement at the sulfur center by the carboxylic acid, generating a chlorosulfite ester intermediate that subsequently undergoes intramolecular chloride delivery to the carbonyl carbon [10].

The chlorosulfite ester intermediate exhibits unique reactivity characteristics due to the presence of both electrophilic and nucleophilic centers within the same molecule [25]. The sulfur center maintains electrophilic character due to coordination with electron-withdrawing chlorine and oxygen substituents, while the chloride ligand serves as an internal nucleophile for subsequent displacement reactions [11].

Pyridine catalysis fundamentally alters the thionyl chloride mechanism through formation of a pyridine-sulfur complex that enhances the electrophilicity of the sulfur center while providing a coordinated base for proton abstraction [9]. This catalytic effect results in significantly enhanced reaction rates and improved selectivity, particularly for substrates bearing multiple reactive sites [11].

Advanced Mechanistic Understanding

Recent computational studies have provided detailed insights into the transition state structures and energy profiles associated with pyrimidine acyl chloride formation [26] [24]. These investigations reveal that the rate-determining step varies depending on the specific chlorinating reagent and reaction conditions, with some pathways limited by initial activation steps while others are controlled by subsequent elimination processes [24].

Density functional theory calculations indicate that the activation barriers for acyl chloride formation are primarily enthalpic in nature, with entropic contributions playing a secondary role [24]. This finding explains the significant temperature dependence observed for these transformations and supports the use of elevated temperatures to achieve practical reaction rates [26].

XLogP3

3

Wikipedia

2,6-dichloropyrimidine-4-carbonyl Chloride

Dates

Last modified: 08-15-2023
Mock et al. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice. Nature Chemical Biology, doi: 10.1038/s41589-020-0528-7, published online 11 May 2020

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